methyl 6-(2-mercapto-4-oxoquinazolin-3(4H)-yl)hexanoate
説明
Methyl 6-(2-mercapto-4-oxoquinazolin-3(4H)-yl)hexanoate is a quinazolinone derivative characterized by a sulfur-containing mercapto group (-SH) at position 2, a ketone at position 4, and a hexanoate methyl ester side chain. This compound’s quinazolinone core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties .
特性
IUPAC Name |
methyl 6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-20-13(18)9-3-2-6-10-17-14(19)11-7-4-5-8-12(11)16-15(17)21/h4-5,7-8H,2-3,6,9-10H2,1H3,(H,16,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRPJYDZCKNGOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCN1C(=O)C2=CC=CC=C2NC1=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-(2-mercapto-4-oxoquinazolin-3(4H)-yl)hexanoate typically involves multi-step organic reactions. One possible route could start with the formation of the quinazolinone core, followed by the introduction of the mercapto group and the esterification of the hexanoate side chain. Common reagents and conditions might include:
Formation of Quinazolinone Core: Cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of Mercapto Group: Thiolation reactions using thiolating agents such as thiourea or mercaptoacetic acid.
Esterification: Reaction of the carboxylic acid with methanol in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
Methyl 6-(2-mercapto-4-oxoquinazolin-3(4H)-yl)hexanoate can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The quinazolinone core can be reduced under specific conditions to form dihydroquinazolinones.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alcohols, amines, in the presence of acid or base catalysts.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydroquinazolinones.
Substitution: Various esters, amides.
科学的研究の応用
Medicinal Applications
1. Antibacterial and Antiviral Activities
Research indicates that derivatives of quinazoline compounds, including methyl 6-(2-mercapto-4-oxoquinazolin-3(4H)-yl)hexanoate, exhibit notable antibacterial and antiviral properties. For instance, studies have demonstrated their efficacy against various strains of bacteria and viruses, highlighting their potential as therapeutic agents in treating infectious diseases .
2. Anticancer Properties
The compound has been evaluated for its anticancer activity, particularly against human cancer cell lines such as MCF7 (breast cancer) and K562 (leukemia). Research has shown that modifications in the quinazoline structure can enhance cytotoxicity, making it a candidate for further development in cancer therapy .
3. Enzyme Inhibition
this compound has been studied for its ability to inhibit specific enzymes involved in disease pathways. For example, it shows promise as a human carbonic anhydrase inhibitor, which could be beneficial in conditions requiring modulation of acid-base balance .
Case Studies
作用機序
The mechanism of action of methyl 6-(2-mercapto-4-oxoquinazolin-3(4H)-yl)hexanoate would depend on its specific biological target. Generally, compounds with a quinazolinone core can interact with various enzymes and receptors, modulating their activity. The mercapto group may also play a role in binding to metal ions or forming disulfide bonds with proteins, affecting their function.
類似化合物との比較
Comparison with Similar Compounds
The following analysis compares methyl 6-(2-mercapto-4-oxoquinazolin-3(4H)-yl)hexanoate with structurally and functionally related compounds, focusing on molecular features, physicochemical properties, and biological activities.
Structural Analogues with Modified Side Chains
- Key Observations: The amide derivative (C₁₄H₁₇N₃O₂S) exhibits greater metabolic stability than the methyl ester due to resistance to esterase-mediated hydrolysis .
Quinazolinone Derivatives with Aromatic Substituents
- Key Observations: The benzenesulphonamide derivative (C₁₄H₁₂N₃O₃S₂) demonstrates superior anticancer activity due to sulphonamide-mediated inhibition of carbonic anhydrase isoforms overexpressed in tumors .
Heterocyclic Analogues with Modified Cores
- Key Observations: Thiazolidinone derivatives (e.g., C₉H₁₃NO₃S₂) prioritize antimicrobial over anticancer activity, likely due to reduced structural complexity compared to quinazolinones . Methyl hexanoate (C₇H₁₄O₂) highlights the role of the ester group in balancing lipophilicity and solubility, a feature critical for the target compound’s bioavailability .
Research Findings and Implications
- Anticancer Activity: Benzenesulphonamide-bearing quinazolinones (e.g., C₁₄H₁₂N₃O₃S₂) show IC₅₀ values < 10 μM against breast and colon cancer cells, attributed to apoptosis induction and carbonic anhydrase inhibition . The target compound’s methyl ester may enhance tumor penetration but requires validation.
- Metabolic Stability : Amide analogues (C₁₄H₁₇N₃O₂S) resist hydrolysis better than esters, suggesting a trade-off between stability and permeability .
- Solubility Challenges : Carboxylic acid derivatives (C₁₄H₁₆N₂O₃) face ionization-related excretion issues, limiting bioavailability despite improved solubility .
生物活性
Methyl 6-(2-mercapto-4-oxoquinazolin-3(4H)-yl)hexanoate (CAS Number: 848369-55-1) is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₅H₁₈N₂O₃S
- Molecular Weight : 306.38 g/mol
- Structure : The compound features a quinazoline core with a mercapto group, which is crucial for its biological activity.
This compound exhibits its biological effects primarily through inhibition of key enzymes involved in various metabolic pathways. Notably, it has been studied as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation.
Inhibition of Dihydrofolate Reductase (DHFR)
Research indicates that derivatives of quinazoline, including this compound, have shown promising activity against DHFR:
- Activity Comparison : Compounds derived from this class have been reported to be 4 to 8 times more active than methotrexate, a well-known DHFR inhibitor used in cancer therapy .
Anticancer Properties
The compound's ability to inhibit DHFR positions it as a potential anticancer agent. Studies have demonstrated that similar quinazoline derivatives exhibit cytotoxic effects on various cancer cell lines.
Antimicrobial Activity
Quinazoline derivatives, including this compound, have been evaluated for their antimicrobial properties. The presence of the mercapto group enhances their interaction with microbial targets, potentially leading to effective treatments against bacterial and fungal infections .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound:
| Compound | Inhibition Constant (K_i) | Target Enzyme |
|---|---|---|
| Compound 2 | 57.8 nM | hCA I |
| Compound 3 | 6.4 nM | hCA II |
| Compound 12 | 3.1 nM | hCA XII |
The SAR studies indicate that modifications to the quinazoline scaffold can significantly affect enzyme inhibition potency .
Case Studies
- In Vitro Studies : A series of in vitro studies have shown that this compound effectively inhibits human carbonic anhydrase isoforms, which are implicated in various diseases such as glaucoma and cancer .
- Animal Models : Preliminary studies in animal models suggest that compounds from this class can reduce tumor growth and enhance survival rates when used in conjunction with standard chemotherapy agents.
Q & A
Q. What are the recommended synthetic routes for methyl 6-(2-mercapto-4-oxoquinazolin-3(4H)-yl)hexanoate, and how can reaction yields be optimized?
A common approach involves the acylation of quinazolinone precursors with functionalized acid chlorides or thiol-containing intermediates. For example, derivatives of 4(3H)-quinazolinone can be synthesized by reacting potassium salts (e.g., potassium 2-[2-methyl-3-(4-oxoquinazolin-3(4H)-yl)-aceto]-hydroxamate) with acid chlorides in dioxane under controlled heating (60–80°C). Yield optimization requires precise stoichiometry (e.g., 1:1 molar ratio of quinazolinone precursor to acid chloride) and stepwise addition of reagents to minimize side reactions . Alternative methods, such as coupling 2-amino-4,5-dimethylbenzoic acid with isothiocyanato-sulfonamide derivatives, have achieved ~68% yields under reflux conditions in DMSO, with purification via recrystallization .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- NMR Spectroscopy : and NMR are essential for verifying the mercapto (-SH) and oxoquinazolinone moieties. For example, the SH proton typically appears as a singlet at δ ~13.17 ppm (DMSO-d6), while aromatic protons resonate between δ 7.2–8.1 ppm .
- Mass Spectrometry (MS) : ESI-MS in negative mode can confirm the molecular ion peak (e.g., m/z 360.0 [M−H] for analogous sulfonamide derivatives) .
- Elemental Analysis : Discrepancies >0.3% between calculated and observed C, H, N, and S content indicate impurities .
Q. What safety precautions are necessary when handling this compound in the lab?
The compound’s thiol group and potential toxicity (Category 4 acute toxicity via oral/dermal/inhalation routes) mandate:
- Use of fume hoods (EN 166/EU standards) and PPE (nitrile gloves, lab coats).
- Immediate decontamination of spills with 10% sodium bicarbonate solution.
- Storage in airtight containers under nitrogen to prevent oxidation of the mercapto group .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during structural characterization?
Contradictions often arise from solvent effects, tautomerism, or residual impurities. For example:
- Solvent Interactions : DMSO-d6 can cause peak broadening for -SH protons; verify with deuterated chloroform or methanol.
- Tautomeric Forms : The 4-oxoquinazolinone moiety may exhibit keto-enol tautomerism, leading to split peaks. DFT calculations or variable-temperature NMR can clarify this .
- Impurity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to detect byproducts. A purity threshold of ≥95% is recommended for pharmacological studies .
Q. What strategies are effective for improving the compound’s solubility and bioavailability in pharmacological assays?
- Prodrug Design : Esterification of the hexanoate moiety (e.g., replacing methyl with PEGylated groups) enhances aqueous solubility.
- Nanoparticle Encapsulation : Use polylactic-co-glycolic acid (PLGA) nanoparticles (100–200 nm diameter) to improve cellular uptake.
- In Silico Modeling : Predict logP and pKa values using tools like MarvinSuite to guide structural modifications .
Q. How can the compound’s anticancer activity be rigorously evaluated, and what controls are essential?
- MTT Assay : Test against cancer cell lines (e.g., MDA-MB-231) with 48–72 hr exposure. Include cisplatin as a positive control and DMSO vehicle controls to normalize results.
- Apoptosis Markers : Measure caspase-3/7 activation via fluorescence assays.
- Selectivity Index : Compare IC50 values in cancerous vs. non-cancerous cells (e.g., HEK-293) to assess toxicity .
Methodological Challenges and Contradictions
Q. How can researchers address inconsistencies in reported synthetic yields for quinazolinone derivatives?
Discrepancies (e.g., 68% vs. 79% yields) often stem from:
Q. What theoretical frameworks guide the design of derivatives with enhanced bioactivity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
